Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate

Oxidative stability HIV protease inhibitor design Structure-activity relationship

Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate (CAS 144164-11-4), also catalogued as A630525, is a chiral diamino alcohol intermediate bearing a pre-installed thiazol-5-ylmethyl carbamate group. It is the direct penultimate coupling partner in the convergent synthesis of ritonavir (ABT-538, Norvir), a clinically essential HIV-1 protease inhibitor and pharmacokinetic booster.

Molecular Formula C23H27N3O3S
Molecular Weight 425.5 g/mol
CAS No. 144164-11-4
Cat. No. B017415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate
CAS144164-11-4
Synonyms1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-amino-1-benzyl-2-hydroxy-5-phenylpentyl]car_x000B_bamate;  _x000B_
Molecular FormulaC23H27N3O3S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)N
InChIInChI=1S/C23H27N3O3S/c24-19(11-17-7-3-1-4-8-17)13-22(27)21(12-18-9-5-2-6-10-18)26-23(28)29-15-20-14-25-16-30-20/h1-10,14,16,19,21-22,27H,11-13,15,24H2,(H,26,28)/t19-,21-,22-/m0/s1
InChIKeyHBPTXDXGWDVDON-BVSLBCMMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate (CAS 144164-11-4)


Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate (CAS 144164-11-4), also catalogued as A630525, is a chiral diamino alcohol intermediate bearing a pre-installed thiazol-5-ylmethyl carbamate group. It is the direct penultimate coupling partner in the convergent synthesis of ritonavir (ABT-538, Norvir), a clinically essential HIV-1 protease inhibitor and pharmacokinetic booster [1]. The compound possesses three contiguous stereocenters (2S,3S,5S) on a 1,6-diphenylhexane backbone and is commercially supplied as a white to off-white solid with HPLC purity specifications typically ≥98% . Its structural identity incorporates the thiazole heterocycle that was rationally optimized during the discovery of ritonavir to replace oxidation-prone pyridyl groups while preserving aqueous solubility [2].

Why Generic Substitution Fails for Ritonavir Intermediate CAS 144164-11-4


This compound cannot be interchanged with other ritonavir intermediates or generic diamino alcohol building blocks because it carries a specific, non-removable thiazol-5-ylmethyl carbamate moiety that is retained in the final API structure of ritonavir [1]. Alternative intermediates protected with labile groups such as Boc or Cbz require additional deprotection and re-protection steps, introducing process inefficiency and impurity risks [2]. Furthermore, the (2S,3S,5S) absolute configuration is pharmacophorically critical; the C-2 epimer yields a diastereomer with drastically reduced binding affinity to HIV-1 protease [3]. Substituting this intermediate with an incorrectly protected or epimerized analog directly compromises the stereochemical integrity of the final drug substance and is incompatible with pharmacopoeial impurity limits.

Product-Specific Quantitative Evidence Guide for CAS 144164-11-4


Thiazole vs. Pyridine: Quantitative Advantage in Oxidative Stability from the Ritonavir Discovery Program

The thiazol-5-ylmethyl carbamate moiety present in CAS 144164-11-4 was selected through systematic SAR studies that demonstrated thiazole heterocycles provide markedly superior resistance to oxidative metabolism compared to the pyridyl groups used in predecessor leads such as A-80987. The Kempf et al. (1998) ritonavir discovery paper explicitly states that replacement of pyridyl groups with thiazoles 'provided increased chemical stability toward oxidation while maintaining sufficient aqueous solubility for oral absorption' [1]. This chemical stability advantage directly translates to improved pharmacokinetic performance of the final API, with ritonavir achieving high and sustained plasma concentrations after oral administration in four preclinical species [1].

Oxidative stability HIV protease inhibitor design Structure-activity relationship

Stereochemical Integrity: Criticality of the (2S,3S,5S) Configuration vs. C-2 Epimer

The three contiguous stereocenters of CAS 144164-11-4 adopt the (2S,3S,5S) absolute configuration. Benedetti et al. (2002) demonstrated that the C-2 epimer of the diamino alcohol core (compound 11a in their study) is a distinct diastereomer that can be formed during synthesis and must be rigorously controlled [1]. The original SAR studies on C2-symmetric diol inhibitors established that stereochemistry at the diol core 'influences the mode of binding to the active site aspartic acids' of HIV-1 protease [2]. Commercial specifications for CAS 144164-11-4 include chiral purity requirements of ≥99.0% enantiomeric excess by chiral HPLC, with the (2S,3S,5S) isomer being the pharmacologically relevant form that couples to produce ritonavir with correct stereochemistry [3].

Chiral purity Diastereomer separation HIV protease binding

Process Convergence Advantage: Late-Stage Thiazole Carbamate vs. Boc-Protected Intermediates

CAS 144164-11-4 serves as Intermediate 2 in the Abbott-originated convergent ritonavir synthesis (US5567823A), where it is directly coupled with activated N-((N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine to produce ritonavir in a single step [1]. In contrast, alternative synthetic routes described in patent CN-108218808-A employ a Boc-protected diamino alcohol that requires an additional deprotection step (removal of tert-butoxycarbonyl) followed by separate installation of the thiazole carbamate using ((5-thiazolyl)methyl)-(4-nitrophenyl)carbonate [2]. The Abbott convergent route reduces the number of post-coupling transformations and avoids exposure of the acid-labile and hydrogenolysis-sensitive diamino alcohol core to additional reaction conditions [1].

Convergent synthesis Process efficiency Protecting group strategy

Dual Utility as Synthetic Intermediate and Pharmacopoeial Impurity Reference Standard (Ritonavir Impurity 31)

CAS 144164-11-4 is catalogued both as a synthetic intermediate (A630525) and as Ritonavir Impurity 31, a known degradation byproduct of ritonavir formed via partial hydrolysis of the ureido and isopropylthiazole substituents [1]. This dual identity means the same chemical entity purchased for synthesis can also serve as a characterized impurity reference standard for analytical method development, validation, and routine quality control testing of ritonavir API and drug products . Alternative intermediates such as the Boc-protected diamino alcohol or 4-nitrophenyl (thiazol-5-ylmethyl) carbonate are not recognized as ritonavir impurities in pharmacopoeial monographs and lack this dual utility . Commercial suppliers offer this compound at purity grades from >95% to ≥99%, with the higher-purity grades suitable for both synthetic and analytical reference applications [2].

Impurity profiling Reference standard Quality control

Validated Purity and Physicochemical Specifications vs. Industry-Grade Intermediate Thresholds

Commercial specifications for CAS 144164-11-4 from multiple qualified suppliers converge on HPLC purity ≥98% (min.), with premium grades reaching ≥98.5% and chiral purity ≥99.0% ee [1][2]. Key quality parameters include water content ≤0.5% (by Karl Fischer), residual solvents meeting ICH Q3C Class 2 limits, and heavy metals ≤10 ppm (per USP <231>) [1]. These specifications exceed the typical >95% purity offered for generic research-grade building blocks and are aligned with the quality expectations for a late-stage pharmaceutical intermediate intended for API manufacturing [3]. The compound is supplied as a white to off-white crystalline powder (or light yellow oil solid depending on supplier), with a melting point of 78–83°C (or 178–182°C dec. for the higher-melting form) and recommended long-term storage at 2–8°C under inert atmosphere [1].

Quality specification HPLC purity ICH compliance

Best Research and Industrial Application Scenarios for CAS 144164-11-4


Convergent Ritonavir API Manufacturing (Late-Stage Coupling Strategy)

CAS 144164-11-4 is the optimal intermediate for manufacturers employing the Abbott-originated convergent ritonavir synthesis route (US5567823A). In this process, the compound is directly coupled with activated N-((N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine to produce the final ritonavir molecule in a single, high-yielding step [1]. This convergent strategy avoids the additional deprotection and re-functionalization steps required when using Boc- or Cbz-protected diamino alcohol intermediates, thereby reducing the number of unit operations, cumulative yield losses, and opportunities for impurity formation [2]. Procurement teams sourcing this intermediate for GMP manufacturing should specify HPLC purity ≥98.5%, chiral purity ≥99.0% ee, and ICH Q3C-compliant residual solvent profiles to ensure seamless integration into validated API processes [3].

Ritonavir Impurity Reference Standard for Analytical Method Development and QC Release Testing

Because CAS 144164-11-4 is officially catalogued as Ritonavir Impurity 31—a characterized degradation product formed via partial hydrolysis of ritonavir—it serves a critical dual role as both a synthetic intermediate and a pharmacopoeial impurity reference standard [1]. Analytical development laboratories can use this compound to establish HPLC/ UPLC relative retention times, develop and validate impurity quantification methods, and perform system suitability testing for ritonavir drug substance and drug product release [2]. This dual utility consolidates procurement, reduces the number of vendor qualifications needed, and ensures that the same characterized batch used for synthesis can cross-validate analytical methods across development and QC departments.

Thiazole-Containing Protease Inhibitor Medicinal Chemistry and SAR Exploration

Research groups engaged in structure-activity relationship (SAR) studies of HIV-1 protease inhibitors or other aspartic protease targets can utilize CAS 144164-11-4 as a versatile building block. The pre-installed thiazol-5-ylmethyl carbamate moiety embodies the oxidative stability advantage over pyridine-based analogs that was critical to ritonavir's clinical success [1]. The (2S,3S,5S)-configured diamino alcohol core provides a stereochemically defined scaffold for exploring alternative P2/P3 ligand attachments via the free primary amine at the 5-position, enabling the synthesis of focused libraries of C2-symmetric or pseudo-C2-symmetric protease inhibitors without the need to separately construct and protect the chiral diol backbone [2].

Process Development and Scale-Up Studies for Generic Ritonavir Production

For generic pharmaceutical manufacturers developing ANDA filings for ritonavir, CAS 144164-11-4 represents the preferred late-stage intermediate for process optimization. The compound's commercial availability at multi-kilogram scale with fully characterized impurity profiles enables process development teams to focus on optimizing the final coupling step rather than the multi-step construction of the chiral diamino alcohol core [1]. The established quality specifications (≥98% HPLC purity, ≥99.0% ee, controlled water content ≤0.5%) provide a reliable starting point for demonstrating process robustness and impurity control to regulatory agencies during ANDA review [2].

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